molecular formula C19H13N3O3S B12012514 6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606955-81-1

6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B12012514
CAS No.: 606955-81-1
M. Wt: 363.4 g/mol
InChI Key: ZXQIAYPDLWTOQK-LFIBNONCSA-N
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Description

6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a phenoxybenzylidene substituent

Preparation Methods

The synthesis of 6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate thiazole and triazine precursors under specific reaction conditions. One common synthetic route involves the reaction of 6-methyl-2-thiazolylamine with 3-phenoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

    Cyclization: Intramolecular cyclization reactions can occur under appropriate conditions, leading to the formation of additional ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex organic molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties. Studies have explored its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound for drug development. Its unique structure and bioactivity make it a promising candidate for the treatment of various diseases.

    Industry: In materials science, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can be compared with other similar compounds, such as:

  • 6-Methyl-2-(4-pentyloxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

CAS No.

606955-81-1

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

(2E)-6-methyl-2-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H13N3O3S/c1-12-17(23)20-19-22(21-12)18(24)16(26-19)11-13-6-5-9-15(10-13)25-14-7-3-2-4-8-14/h2-11H,1H3/b16-11+

InChI Key

ZXQIAYPDLWTOQK-LFIBNONCSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C\C3=CC(=CC=C3)OC4=CC=CC=C4)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)SC2=NC1=O

Origin of Product

United States

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